molecular formula C23H22N4O2 B2497882 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953216-37-0

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2497882
CAS No.: 953216-37-0
M. Wt: 386.455
InChI Key: BNXFENYBXDROJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its high efficacy against both wild-type ALK and various crizotinib-resistant mutant forms, such as the L1196M gatekeeper mutation, which is a common mechanism of acquired resistance in non-small cell lung cancer (NSCLC) source . The compound exerts its effect by competitively binding to the ATP-binding pocket of ALK, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are crucial for cell proliferation and survival source . This targeted mechanism makes it a critical tool for researchers investigating the pathogenesis of ALK-positive cancers, studying resistance mechanisms, and developing next-generation therapeutic strategies. Its application extends to in vitro biochemical assays and in vivo models to evaluate tumor growth inhibition and to further elucidate the complex biology of ALK-driven malignancies.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-19(16-7-5-4-6-8-16)23(28)24-18-11-9-17(10-12-18)20-15-27-21(25-20)13-14-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXFENYBXDROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine ring.

    Introduction of the methoxy group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenylbutanamide moiety: This step involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-methoxy group in the target compound distinguishes it from structurally related imidazopyridazines. For example:

  • Compound 76 : Features a 6-cyclopropyl group, enhancing steric bulk but reducing polarity compared to methoxy .
  • Compound 77 : Substituted with 6-pyrrolidin-1-yl, introducing a secondary amine that may improve solubility via hydrogen bonding .
  • Compound 78: Contains a 6-morpholino group, offering both polarity and conformational rigidity due to the morpholine ring .

Key Observations :

  • Polarity: Methoxy (target) < Morpholino (78) < Pyrrolidinyl (77).
  • Synthetic Yield : Compounds 76–78 were synthesized in high purity (96.6–99.2%) via nucleophilic substitution, suggesting the target compound’s synthesis could achieve similar efficiency .

Backbone and Side-Chain Modifications

  • The target compound’s phenylbutanamide side chain may mimic ponatinib’s amide-based linkage, critical for kinase binding .
  • IP-5 () : An imidazo[1,2-a]pyridine derivative with a fluorophenyl group. The fluorine atom enhances metabolic stability compared to the target’s methoxy group, but may reduce solubility .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Position 6 Substituent Molecular Weight (g/mol)* Purity (%) HPLC Retention Time (min)
Target Compound Imidazo[1,2-b]pyridazine Methoxy ~407.4 N/A N/A
Compound 76 Imidazo[1,2-b]pyridazine Cyclopropyl ~459.4 98.5 13.9
Compound 77 Imidazo[1,2-b]pyridazine Pyrrolidin-1-yl ~474.5 96.6 12.0
Compound 78 Imidazo[1,2-b]pyridazine Morpholino ~490.5 99.2 12.5
IP-5 Imidazo[1,2-a]pyridine 4-Fluorophenyl 339.4 73.17 (C) N/A

*Molecular weights estimated from empirical formulas or structural data.

Key Findings :

  • Purity : The target compound’s analogs (76–78) exhibit >96% purity, suggesting robust synthetic protocols for imidazopyridazines .
  • Lipophilicity : The methoxy group (target) likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility better than CF3 groups (e.g., Compound 76) .
  • Synthetic Complexity : Ponatinib’s 9-step synthesis (5.36% yield) underscores the challenges in scaling imidazopyridazine derivatives, though optimized routes (e.g., for 76–78) may improve efficiency .

Functional Group Impact on Bioactivity

  • Methoxy vs.
  • Amide vs. Ketone Linkages: The phenylbutanamide group (target) may offer greater conformational flexibility compared to the rigid methanone linker in Compounds 76–78, influencing target engagement .

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety, which is linked to a phenyl group and a butanamide structure. This unique configuration may confer distinct pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration, particularly in conditions like Alzheimer's disease.

Neuroprotective Effects

Preliminary studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to mitigate neuronal cell death in vitro and in vivo models by modulating sphingolipid metabolism and reducing oxidative stress markers.

Anticancer Properties

In addition to its neuroprotective effects, this compound has shown potential anticancer activity. It appears to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific kinases involved in cancer signaling pathways further enhances its therapeutic potential.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
EVT-2946434Diamidine derivative with methoxyimidazo coreAntiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum
PDDCPyrrolidin derivative with similar imidazo structurenSMase2 inhibitor with neuroprotective properties
Phenyl carbamate derivativesRelated to nSMase inhibitorsVarious biological activities including anti-inflammatory effects

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

  • Neuroprotection in Alzheimer's Models : In a study involving transgenic mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
  • Cancer Cell Line Inhibition : A series of experiments on human breast cancer cell lines showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • In Vivo Efficacy : Animal studies demonstrated that the compound could cross the blood-brain barrier effectively, resulting in significant neuroprotective effects without notable toxicity at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.